

# A Cross-Study Analysis of (Rac)-Antineoplaston A10: Efficacy and Safety in Focus

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

(Rac)-Antineoplaston A10, an investigational therapy developed by Dr. Stanislaw Burzynski, has been a subject of interest and controversy in the oncology community for decades. Composed of a 1:4 ratio of phenylacetylisoglutamine and phenylacetylglutamine, it is a derivative of the amino acid glutamine.[1] Proponents suggest it may act as a molecular switch, targeting cancer cells while leaving healthy cells unharmed.[1] This review provides a crossstudy analysis of the efficacy and safety of Antineoplaston A10, primarily in the context of challenging-to-treat brain tumors, and compares its performance with established alternative therapies.

## **Efficacy Data: A Comparative Overview**

Clinical trials on Antineoplaston A10 have predominantly been single-arm Phase II studies, primarily focusing on recurrent primary brain tumors. The data presented here is largely from studies conducted at the Burzynski Clinic.

## Recurrent Diffuse Intrinsic Pontine Glioma (DIPG)

DIPG is an aggressive and devastating pediatric brain tumor with very limited treatment options. Standard of care is typically radiation therapy, which offers temporary stabilization.[2]



| Treatment<br>Regimen                             | Study                         | No. of<br>Patients       | Overall<br>Response<br>Rate (ORR)                             | Median<br>Overall<br>Survival<br>(OS) | Key<br>Survival<br>Data                           |
|--------------------------------------------------|-------------------------------|--------------------------|---------------------------------------------------------------|---------------------------------------|---------------------------------------------------|
| Antineoplasto<br>n A10 & AS2-<br>1               | Burzynski et<br>al. (2003)[3] | 12<br>(evaluable:<br>10) | 50% (20%<br>Complete<br>Response,<br>30% Partial<br>Response) | Not Stated                            | 33.3%<br>survival at 2<br>years                   |
| Standard<br>Chemotherap<br>y (various<br>agents) | Meta-<br>analysis[4]          | 4793                     | ~6.1% for cytotoxic chemotherapi                              | 5 to 7.5<br>months                    | 6-month Progression- Free Survival (PFS): 10- 24% |

## **Pediatric Low-Grade Astrocytoma**

Low-grade astrocytomas are the most common childhood brain tumors. While the prognosis is generally better than for high-grade tumors, recurrent or progressive disease presents a therapeutic challenge.[5] Standard first-line chemotherapy often involves a combination of carboplatin and vincristine.[6]



| Treatment<br>Regimen                  | Study                                | No. of<br>Patients | Objective<br>Response<br>Rate (ORR) | Progressio<br>n-Free<br>Survival<br>(PFS) | Overall<br>Survival<br>(OS)    |
|---------------------------------------|--------------------------------------|--------------------|-------------------------------------|-------------------------------------------|--------------------------------|
| Antineoplasto<br>n A10 & AS2-<br>1    | Burzynski et<br>al.<br>(Unspecified) | Not Stated         | Not Stated                          | Not Stated                                | Not Stated                     |
| Carboplatin & Vincristine             | Packer et al.<br>[6][7]              | 78                 | 56%                                 | 75% at 2<br>years, 68% at<br>3 years      | Not Stated                     |
| Salvage<br>Chemotherap<br>y (various) | Retrospective<br>Study[8]            | 70                 | Not Stated                          | 2-year EFS:<br>56.0% -<br>71.0%           | 2-year OS:<br>62.7% -<br>85.0% |

# Safety and Tolerability: A Comparative Profile

The safety profile of any therapeutic agent is paramount. The following table summarizes the reported adverse events for Antineoplaston A10 and standard chemotherapy regimens used for the aforementioned conditions.



| Treatment Regimen                                          | Common Adverse Events                                                                                                                                            | Serious Adverse Events<br>(Grade 3/4)                                                                                      |  |
|------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|--|
| Antineoplaston A10 & AS2-1                                 | Mild and moderate toxicities including skin allergy, anemia, fever, hypernatremia, agranulocytosis, hypoglycemia, numbness, tiredness, myalgia, and vomiting.[3] | Reversible Grade 2 or 3 neurocortical toxicity (somnolence, confusion, exacerbation of seizures).[9]                       |  |
| Temozolomide & Bevacizumab<br>(for high-grade glioma)      | Nausea, myelosuppression (thrombocytopenia, neutropenia), fatigue.[10][11] Higher incidence of adverse events with combination therapy.[11]                      | Thrombocytopenia,<br>neutropenia, leukopenia,<br>anemia.[11][12]                                                           |  |
| Carboplatin & Vincristine (for pediatric low-grade glioma) | Hematologic toxicity, peripheral neuropathy, hypersensitivity reactions to carboplatin.[13] [14][15]                                                             | Grade 3 neurotoxicity (motor and sensory neuropathies, constipation, dysphagia) in up to 38% of patients in one study.[13] |  |

# Experimental Protocols Antineoplaston A10 & AS2-1 Administration

- Dosage and Administration: Patients typically receive escalating doses of Antineoplaston A10 and AS2-1 intravenously.[3] In a study on recurrent diffuse intrinsic brainstem glioma, the average dosage was 11.3 g/kg/day for A10 and 0.4 g/kg/day for AS2-1, administered via intravenous bolus injections.[3] Treatment duration can extend for several months.[3]
- Patient Eligibility: Clinical trials often include patients with recurrent or progressive disease who have failed standard therapies. A Karnofsky Performance Status (KPS) score, which assesses a patient's functional impairment, is a common inclusion criterion.[1][16][17][18][19]



 Response Assessment: Tumor response is primarily evaluated using magnetic resonance imaging (MRI).[3] The Response Evaluation Criteria in Solid Tumors (RECIST) or the Macdonald criteria are often employed to standardize the assessment of tumor size changes.[20][21][22][23][24]

### **Standard Chemotherapy Protocols**

- Temozolomide and Bevacizumab for Recurrent Glioblastoma: Temozolomide is an oral alkylating agent, often administered daily during radiation therapy and then in cycles for maintenance.[10] Bevacizumab, a monoclonal antibody targeting VEGF, is given intravenously, typically every two weeks.[25]
- Carboplatin and Vincristine for Pediatric Low-Grade Glioma: This regimen is administered intravenously. One common protocol involves a 10-week induction phase followed by maintenance cycles.[14] Dosing is based on body surface area.

## Visualizing the Science

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Caption: Proposed mechanism of Antineoplaston A10 via Ras pathway inhibition.





Click to download full resolution via product page

Caption: A typical workflow for an Antineoplaston A10 clinical trial.



#### Conclusion

The available data on **(Rac)-Antineoplaston A10**, primarily from single-arm Phase II trials, suggests some activity in heavily pre-treated patients with difficult-to-treat brain tumors. However, the lack of randomized controlled trials makes it challenging to definitively assess its efficacy compared to standard-of-care treatments. The safety profile appears manageable, with neurotoxicity being the most significant concern. For researchers and drug development professionals, the story of Antineoplaston A10 underscores the critical need for rigorous, controlled clinical trials to validate novel therapeutic claims. Further independent research is warranted to fully understand the potential role, if any, of Antineoplaston A10 in modern oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Karnofsky performance status (KPS) | Research Starters | EBSCO Research [ebsco.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Phase II study of antineoplaston A10 and AS2-1 in patients with recurrent diffuse intrinsic brain stem glioma: a preliminary report PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antineoplastons (PDQ®) PDQ Cancer Information Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [PDF] The efficacy and adverse events of bevacizumab combined with temozolomide in the treatment of glioma: a systemic review and meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 6. Carboplatin and vincristine chemotherapy for children with newly diagnosed progressive low-grade gliomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of different salvage regimens in progressive unresectable pediatric low-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 9. Phase II study of antineoplastons A10 (NSC 648539) and AS2-1 (NSC 620261) in patients with recurrent glioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glioblastoma Treatment & Management: Approach Considerations, Surgical Care, Medical Care [emedicine.medscape.com]
- 11. The efficacy and adverse events of bevacizumab combined with temozolomide in the treatment of glioma: a systemic review and meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The efficacy and adverse events of bevacizumab combined with temozolomide in the treatment of glioma: a systemic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 13. Carboplatin and vincristine neurotoxicity in the treatment of pediatric low-grade gliomas -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carboplatin and vincristine for recurrent and newly diagnosed low-grade gliomas of childhood PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Rechallenge to Carboplatin in Children with Low Grade Glioma and Carboplatin Hypersensitivity Reactions [frontiersin.org]
- 16. Karnofsky performance status scale | Canadian Cancer Society [cancer.ca]
- 17. Karnofsky Performance Status Scale [mdcalc.com]
- 18. emedicine.medscape.com [emedicine.medscape.com]
- 19. Performance status Wikipedia [en.wikipedia.org]
- 20. Response Assessment Criteria for Glioblastoma: Practical Adaptation and Implementation in Clinical Trials of Antiangiogenic Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 21. Validation of neuroradiologic response assessment in gliomas: Measurement by RECIST, two-dimensional, computer-assisted tumor area, and computer-assisted tumor volume methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. radiopaedia.org [radiopaedia.org]
- 23. academic.oup.com [academic.oup.com]
- 24. The Radiology Assistant: RECIST 1.1 and more [radiologyassistant.nl]
- 25. moffitt.org [moffitt.org]
- To cite this document: BenchChem. [A Cross-Study Analysis of (Rac)-Antineoplaston A10: Efficacy and Safety in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222741#cross-study-analysis-of-the-efficacy-and-safety-of-rac-antineoplaston-a10]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com